molecular formula C11H25ClN2 B1463053 (Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine hydrochloride CAS No. 1210954-59-8

(Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine hydrochloride

Cat. No.: B1463053
CAS No.: 1210954-59-8
M. Wt: 220.78 g/mol
InChI Key: UFIOSDQBZTYMML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine hydrochloride typically involves the reaction of cyclohexylmethylamine with 2-(dimethylamino)ethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The final product is then purified and converted into its hydrochloride salt form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

(Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of (Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylcyclohexylamine
  • Cyclohexylmethylamine
  • 2-(Dimethylamino)ethylamine

Uniqueness

(Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine hydrochloride is unique due to its specific combination of cyclohexylmethyl and dimethylaminoethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

N-(cyclohexylmethyl)-N',N'-dimethylethane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2.ClH/c1-13(2)9-8-12-10-11-6-4-3-5-7-11;/h11-12H,3-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIOSDQBZTYMML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1CCCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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